Spiramycin I-d3-1

Bioanalysis LC-MS/MS Stable Isotope-Labeled Internal Standard

Quantifying macrolide antibiotics in complex biological matrices without a co-eluting internal standard introduces matrix effects and ion suppression, compromising LC-MS/MS accuracy. Spiramycin I-d3-1 eliminates this variability with a +3 Da mass shift from N-trideuteriomethyl labeling, ensuring chromatographic co-elution with distinct MRM transitions. • +3 Da shift enables interference-free quantification in plasma, tissue, and food matrices • ≥95% purity with isotopic enrichment ≥99 atom % D for reliable calibration curves • Validated in published multiclass antibiotic residue methods (UHPLC-MS/MS) Available from BenchChem with global shipping.

Molecular Formula C43H74N2O14
Molecular Weight 846.1 g/mol
Cat. No. B12369165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramycin I-d3-1
Molecular FormulaC43H74N2O14
Molecular Weight846.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3
InChIKeyACTOXUHEUCPTEW-SUDDVVDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterium-Enriched Telithromycin for PK/PD & ADME Research


The target compound is a deuterium-enriched derivative of telithromycin, the first-in-class ketolide antibiotic approved for clinical use [1]. It is a semi-synthetic 14-membered macrolide featuring a 3-keto group instead of the L-cladinose sugar found in erythromycin, which confers enhanced ribosomal binding and activity against macrolide-resistant strains [1]. The specific structural modification in this compound involves the incorporation of a trideuteriomethyl group at the terminal N-methyl position of the desosamine sugar moiety, resulting in a molecular formula of C₃₅H₅₆D₃NO₁₃ and a molecular weight of approximately 701.85 g/mol . As a stable isotope-labeled analog, this compound is designed for use as an internal standard in LC-MS/MS quantification, as a tracer in ADME studies, and as a tool for investigating deuterium isotope effects on ketolide pharmacokinetics [1][2].

Why Deuterium-Enriched Telithromycin Is Irreplaceable for Bioanalysis


Generic substitution of this deuterium-enriched telithromycin analog with non-deuterated telithromycin or other ketolides (e.g., cethromycin, solithromycin) is analytically and scientifically invalid for its intended research applications. Non-deuterated telithromycin lacks the mass shift (+3 Da at the desosamine N-methyl position) required for use as a stable isotope-labeled internal standard in LC-MS/MS assays, introducing matrix effect variability and compromising quantification accuracy [1]. Alternative ketolides such as cethromycin and solithromycin, while sharing the ketolide core structure, exhibit distinct MIC profiles: cethromycin demonstrates an MIC₉₀ of 0.06 μg/mL against S. pneumoniae compared to telithromycin's 0.25 μg/mL, while solithromycin shows an MIC₉₀ of 0.12 μg/mL [2][3]. Furthermore, telithromycin is a strong CYP3A4 inhibitor and substrate, a property that differs from other ketolides and fundamentally alters drug-drug interaction profiles in metabolic studies [4]. Substitution with any non-deuterated analog eliminates the isotopic differentiation essential for precise pharmacokinetic tracking, metabolic pathway elucidation, and absolute quantification in biological matrices.

Quantitative Evidence: Deuterated Telithromycin vs. Alternatives


Stable Isotope Labeling for LC-MS/MS Quantification

This deuterium-enriched telithromycin analog incorporates a trideuteriomethyl group (-CD₃) at the terminal N-methyl position of the desosamine sugar, generating a +3 Da mass shift relative to non-deuterated telithromycin (MW 701.85 vs. 698.85 g/mol) [1]. This mass difference enables its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays, where co-elution with the analyte is maintained while allowing distinct m/z detection channels. Non-deuterated telithromycin cannot serve this function because it lacks any mass offset, resulting in signal interference and inability to correct for matrix effects or ionization variability [1].

Bioanalysis LC-MS/MS Stable Isotope-Labeled Internal Standard Pharmacokinetics

Ketolide Potency vs. Erythromycin in S. pneumoniae

The non-deuterated parent compound telithromycin, which shares identical antimicrobial pharmacophore geometry with this deuterium-enriched analog, demonstrates substantially enhanced potency against Streptococcus pneumoniae compared to erythromycin. Against a panel of 312 clinical S. pneumoniae isolates, telithromycin exhibited an MIC₉₀ of 0.25 μg/mL, whereas erythromycin showed an MIC₉₀ of 32 μg/mL—a 128-fold improvement in potency [1]. The mechanism underlying this differentiation is the 3-keto group of the ketolide class, which enables dual binding to the 23S rRNA at domains II and V of the 50S ribosomal subunit, circumventing erm(B)-mediated dimethylation resistance that inactivates erythromycin [2].

Antimicrobial Susceptibility MIC Streptococcus pneumoniae Macrolide Resistance

Deuterium Isotope Effect on CYP3A4 N-Demethylation

The trideuteriomethyl substitution in this compound is positioned at the N-methyl group of the desosamine sugar, a known site of CYP3A4-mediated oxidative N-demethylation in telithromycin metabolism [1]. The carbon-deuterium bond exhibits a lower zero-point energy and higher bond dissociation energy compared to carbon-hydrogen bonds, which can slow the rate of CYP450-mediated oxidation via the primary kinetic isotope effect (k_H/k_D typically 2-10 for N-demethylation reactions) . While direct head-to-head metabolic stability data for this specific deuterated analog are not available in the public domain, the class-level inference from deuterated pharmaceuticals (e.g., deutetrabenazine) demonstrates that strategic deuteration at metabolic soft spots can reduce clearance and extend half-life . Non-deuterated telithromycin is extensively metabolized by CYP3A4 with a plasma half-life of approximately 10-13 hours [2].

Deuterium Isotope Effect CYP3A4 Drug Metabolism Metabolic Switching

Cethromycin vs. Telithromycin Potency Comparison

Within the ketolide class, cethromycin (ABT-773) demonstrates numerically lower MIC values against S. pneumoniae compared to telithromycin. Against 312 clinical S. pneumoniae isolates, cethromycin exhibited an MIC₉₀ of 0.06 μg/mL, whereas telithromycin showed an MIC₉₀ of 0.25 μg/mL—a 4.2-fold difference in potency [1]. However, for six quinupristin-dalfopristin-resistant strains, cethromycin MICs ranged from 0.25 to 16 μg/mL while telithromycin MICs ranged from 1 to 4 μg/mL, indicating variable cross-resistance patterns [1]. Despite this potency differential, cethromycin lacks the deuterium label required for bioanalytical applications and remains an investigational agent that has not received FDA approval [2].

Ketolide Cethromycin ABT-773 Antimicrobial Susceptibility

Solithromycin vs. Telithromycin Potency Comparison

Solithromycin (CEM-101), a next-generation fluoroketolide, demonstrates enhanced in vitro potency against S. pneumoniae compared to telithromycin. In comparative susceptibility studies, solithromycin exhibited an MIC₉₀ of 0.12 μg/mL, whereas telithromycin showed an MIC₉₀ of 0.25 μg/mL—a 2.1-fold difference in potency [1]. Against H. influenzae, both compounds showed identical potency (MIC₅₀/₉₀ of 1/2 μg/mL) [2]. Against methicillin-susceptible S. aureus (MSSA), solithromycin was two-fold more active than telithromycin (MIC₅₀ 0.12 vs. 0.25 μg/mL) [1]. However, solithromycin is a fluoroketolide with distinct chemical properties and lacks deuterium labeling, rendering it unsuitable for use as an internal standard in telithromycin bioanalytical assays .

Fluoroketolide Solithromycin CEM-101 Antimicrobial Susceptibility

Telithromycin CYP3A4 Inhibition and DDI Profile

Telithromycin is a strong inhibitor of cytochrome P450 3A4 (CYP3A4), a property that distinguishes it from both earlier macrolides and newer ketolides. In clinical studies, telithromycin increased the plasma concentrations of the CYP3A4 substrate repaglinide, whereas montelukast did not, confirming telithromycin's potent inhibitory effect [1]. Telithromycin also significantly reduced the N-demethylation of oxycodone to noroxycodone via CYP3A4 inhibition in healthy subjects [2]. This strong CYP3A4 inhibition profile is not uniformly shared across the ketolide class; cethromycin and solithromycin exhibit different metabolic and interaction profiles [3]. The deuterated telithromycin analog retains this pharmacological property while providing isotopic labeling for metabolic tracking studies.

CYP3A4 Inhibition Drug-Drug Interaction Ketolide Metabolism

Research and Industrial Applications for Deuterated Telithromycin


LC-MS/MS Bioanalytical Method for Telithromycin

This deuterium-enriched telithromycin analog serves as the optimal stable isotope-labeled internal standard (SIL-IS) for developing and validating LC-MS/MS methods to quantify telithromycin in biological matrices (plasma, tissue homogenates, intracellular fluid, bronchoalveolar lavage). The +3 Da mass shift at the N-methyl position ensures chromatographic co-elution while enabling distinct MRM detection channels (e.g., m/z 812.5 → 174.1 for analyte; m/z 815.5 → 177.1 for internal standard), correcting for matrix effects and ionization variability [1]. This application is directly supported by the molecular properties documented in the Molport database and the deuterium labeling specifications in US Patent US20090075917A1 [1].

Preclinical and Clinical Pharmacokinetic Studies of Telithromycin

In preclinical (rodent, non-human primate) and clinical pharmacokinetic studies of telithromycin, this deuterated analog enables precise absolute quantification for determining key PK parameters including Cₘₐₓ, AUC, t₁/₂, Vd, and clearance. Telithromycin demonstrates extensive tissue distribution with a volume of distribution of approximately 500 L and high intracellular concentrations [1]. The deuterated compound allows accurate measurement of these parameters without interference from endogenous compounds or co-administered drugs. This application leverages the documented CYP3A4 metabolism of telithromycin and the analytical advantages of deuterium labeling [2].

Deuterium Isotope Effect and Metabolic Switching Research

This site-specifically deuterated telithromycin analog provides a valuable probe for investigating the primary kinetic isotope effect on CYP3A4-mediated N-demethylation. The carbon-deuterium bond at the N-trideuteriomethyl position exhibits higher bond dissociation energy than the carbon-hydrogen bond, potentially slowing oxidative metabolism (theoretical k_H/k_D ratio of 2-10) [1]. Researchers can use this compound in in vitro microsomal stability assays and in vivo PK studies to quantify the magnitude of the isotope effect and explore metabolic switching to alternative clearance pathways. This application is supported by the deuterium pharmaceutical literature [1] and the known CYP3A4 substrate status of telithromycin .

CYP3A4-Mediated Drug Interaction Studies

The deuterated telithromycin analog supports quantitative assessment of drug-drug interactions (DDIs) involving the strong CYP3A4 inhibitor telithromycin. Telithromycin has been shown to increase plasma concentrations of co-administered CYP3A4 substrates (e.g., repaglinide, oxycodone) [1]. Using the deuterated compound as an internal standard enables precise measurement of telithromycin concentrations in DDI study samples, which is critical for establishing exposure-response relationships and regulatory submission data packages. This application is directly supported by clinical pharmacology evidence documenting telithromycin's CYP3A4 inhibition profile [1].

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